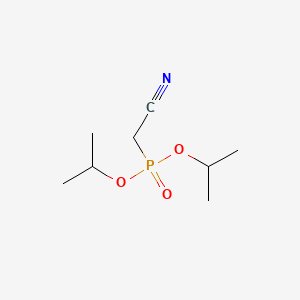
3,4-Dihydro-2H-pyran-2-methanol
Vue d'ensemble
Description
3,4-Dihydro-2H-pyran-2-methanol, also known as 2-Hydroxymethyl-3,4-dihydro-2H-pyran or 3,4-Dihydro-2H-pyran-2-ylmethanol, is a chemical compound with the empirical formula C6H10O2 . It is used in the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols .
Synthesis Analysis
3,4-Dihydro-2H-pyran can be synthesized from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . Other methods include the olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by first and second-generation Grubbs’ catalysts .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-pyran-2-methanol consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 114.14 .
Chemical Reactions Analysis
3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also react with pyrazoles in the presence of trifluoroacetic acid to form tetrahydropyran derivatives .
Physical And Chemical Properties Analysis
3,4-Dihydro-2H-pyran-2-methanol has a density of 1.101 g/mL at 25 °C, a boiling point of 92-93 °C/25 mmHg, and a refractive index of 1.478 . It also has a molar refractivity of 30.5±0.3 cm^3, a polar surface area of 29 Å^2, and a molar volume of 109.4±3.0 cm^3 .
Applications De Recherche Scientifique
Hydroxyl-Protecting Reagent
This compound is widely used as a hydroxyl-protecting reagent in organic synthesis . It helps to protect various reactive functional groups during the synthesis process .
Intermediate in Synthetic Chemistry
“3,4-Dihydro-2H-pyran-2-methanol” acts as an intermediate in synthetic chemistry . It plays a crucial role in the synthesis of more complex chemical compounds.
Preparation of Supported Dihydropyran
It is used in the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols . This application is particularly useful in the field of organic chemistry.
Cross-Linking Reagent
The compound is suitable as a cross-linking reagent . Cross-linking reagents are used to create bonds between separate polymer chains, altering the physical properties of the material.
Research and Development
“3,4-Dihydro-2H-pyran-2-methanol” is used in research and development laboratories . Its properties make it a valuable compound for experimentation and discovery in various scientific fields.
Safety and Hazards
3,4-Dihydro-2H-pyran-2-methanol is classified as a flammable liquid and can cause skin irritation and serious eye irritation . It is recommended to keep away from open flames, hot surfaces, and sources of ignition . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .
Relevant Papers
Several papers have been identified that may be relevant to 3,4-Dihydro-2H-pyran-2-methanol. These include a study on the synthesis and characterization of polyesters based on 3,4-dihydro-2H-pyran-2-yl-methanol , and a paper discussing the one-pot synthesis of 3-alkoxycarbonyl-3,4-dihydro-2H-pyran-2-ones .
Mécanisme D'action
Target of Action
It is used as a biochemical reagent, suggesting that it interacts with various biological materials or organic compounds for life science-related research .
Mode of Action
It is known to be used in the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols . This suggests that it may interact with its targets through a process of immobilization and cleavage.
Biochemical Pathways
It is used as a reactant in the synthesis of tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . This suggests that it may play a role in the formation of tetrahydropyran derivatives, which are important in various biochemical processes.
Pharmacokinetics
Its physical properties such as boiling point (92-93 °c/25 mmhg) and density (1101 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .
Action Environment
The action of 3,4-Dihydro-2H-pyran-2-methanol can be influenced by various environmental factors. It is known to be incompatible with oxidizing agents, acids, and heat . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of these factors in its environment.
Propriétés
IUPAC Name |
3,4-dihydro-2H-pyran-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMICBFRKICBBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305096 | |
| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-pyran-2-methanol | |
CAS RN |
3749-36-8 | |
| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3749-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003749368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3749-36-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyran-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3,4-Dihydro-2H-pyran-2-methanol?
A: 3,4-Dihydro-2H-pyran-2-methanol, also known as 2-Hydroxymethyl-3,4-dihydro-2H-pyran, is a versatile compound with applications in polymer chemistry. It serves as a precursor for synthesizing polydi(3,4-dihydro-2H-pyran-2-methyl) esters, which can form ladder or semi-ladder polymers. [] These polymers have potential applications in materials science, but further research is needed to explore their specific properties and potential uses.
Q2: What is the significance of the Cannizzaro reaction in the context of 3,4-Dihydro-2H-pyran-2-methanol?
A: The Cannizzaro reaction offers a synthetic route to obtain both 3,4-Dihydro-2H-pyran-2-methanol and the sodium salt of its corresponding carboxylic acid. [] This reaction, involving the dismutation of an aldehyde in the presence of a strong base, provides a convenient method for synthesizing these compounds simultaneously.
Q3: How does the structure of polymers derived from 3,4-Dihydro-2H-pyran-2-methanol vary with reaction conditions?
A: The structure of polydi(3,4-dihydro-2H-pyran-2-methyl) esters, synthesized from 3,4-Dihydro-2H-pyran-2-methanol, can be influenced by factors like reaction temperature and the type of cationic initiator used during polymerization. [] For instance, specific conditions might favor the formation of ladder polymers with a more rigid structure, while others might lead to semi-ladder polymers with greater flexibility.
Q4: Are there any naturally occurring sources of 3,4-Dihydro-2H-pyran-2-methanol?
A: Yes, 3,4-Dihydro-2H-pyran-2-methanol, in its (2 R, 3S, 4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol form, has been isolated from the leaves of Ocimum gratissimum (also known as O. viride). [] This finding suggests a potential role of this compound in the plant's natural biochemistry and potential applications in pharmaceutical or agricultural research.
Q5: Has the stereochemistry of 3,4-Dihydro-2H-pyran-2-methanol been investigated?
A: Yes, research has explored the enzymatic synthesis of optically active (S)-(+)-2-Hydroxymethyl-3,4-dihydro-2H-pyran and its acetate derivative. [, ] This indicates the potential importance of stereochemistry in the biological activity or applications of this compound and its derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)






![3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-](/img/structure/B1329609.png)
![3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide](/img/structure/B1329610.png)
![cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione](/img/structure/B1329611.png)